Fosfomycin sodium

Descripción general

Descripción

Fosfomicina disódica es un antibiótico de amplio espectro que pertenece a la clase de los ácidos fosfónicos. Se utiliza principalmente para tratar infecciones bacterianas, especialmente las que afectan el tracto urinario. Fosfomicina disódica actúa inhibiendo el paso inicial en la síntesis de las paredes celulares bacterianas, lo que la hace efectiva contra bacterias grampositivas y gramnegativas .

Mecanismo De Acción

La fosfomicina disódica ejerce sus efectos antibacterianos inhibiendo irreversiblemente la enzima UDP-N-acetilglucosamina enolpiruvilo transferasa (MurA). Esta enzima es crucial para la síntesis de peptidoglicano, un componente esencial de la pared celular bacteriana. Al bloquear MurA, la fosfomicina disódica evita la formación de peptidoglicano, lo que lleva a la lisis y muerte de las células bacterianas .

Compuestos Similares:

Fosfomicina cálcica: Otra forma de sal de fosfomicina que se utiliza para la administración oral.

Fosfomicina trometamol: Una formulación con biodisponibilidad mejorada para uso oral.

Singularidad: La fosfomicina disódica es única debido a su actividad de amplio espectro y su capacidad para penetrar los tejidos de manera efectiva. Es particularmente valiosa en el tratamiento de infecciones graves asociadas con la matriz ósea y los tejidos blandos .

La fosfomicina disódica se destaca entre sus pares por su mecanismo de acción único, su eficacia de amplio espectro y su penetración tisular extensa, lo que la convierte en una herramienta crítica en la lucha contra las infecciones bacterianas.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La fosfomicina disódica se puede sintetizar mediante métodos químicos y biológicos. La síntesis química implica la reacción de epiclorhidrina con fosfito trisódico en condiciones básicas para formar el derivado del ácido fosfónico. Esto es seguido por neutralización con hidróxido de sodio para obtener fosfomicina disódica .

Métodos de Producción Industrial: La producción industrial de fosfomicina disódica generalmente implica fermentación utilizando la bacteria Streptomyces fradiae. El caldo de fermentación luego se somete a varios pasos de purificación, que incluyen filtración, cromatografía de intercambio iónico y cristalización, para aislar y purificar la fosfomicina disódica .

Análisis De Reacciones Químicas

Tipos de Reacciones: La fosfomicina disódica experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El anillo de epóxido en la fosfomicina disódica se puede hidrolizar en condiciones ácidas o básicas.

Sustitución: El grupo ácido fosfónico puede participar en reacciones de sustitución con varios nucleófilos.

Reactivos y Condiciones Comunes:

Hidrólisis: Normalmente se lleva a cabo utilizando ácido clorhídrico diluido o hidróxido de sodio.

Sustitución: Los nucleófilos comunes incluyen aminas y tioles, a menudo en condiciones suaves.

Productos Principales:

Hidrólisis: Resulta en la formación de un derivado de diol.

Sustitución: Conduce a la formación de varios derivados del ácido fosfónico sustituidos.

Aplicaciones Científicas De Investigación

Fosfomicina disódica tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los ácidos fosfónicos y los epóxidos.

Biología: Se emplea en estudios que investigan la síntesis de la pared celular bacteriana y los mecanismos de resistencia a los antibióticos.

Medicina: Se utiliza ampliamente en la investigación clínica para desarrollar nuevas terapias antibióticas, particularmente para infecciones bacterianas multirresistentes.

Industria: Se utiliza en el desarrollo de recubrimientos y materiales antibacterianos.

Comparación Con Compuestos Similares

Phosphomycin calcium: Another salt form of phosphomycin used for oral administration.

Phosphomycin trometamol: A formulation with enhanced bioavailability for oral use.

Uniqueness: Phosphomycin disodium is unique due to its broad-spectrum activity and ability to penetrate tissues effectively. It is particularly valuable in treating severe infections associated with the osseous matrix and soft tissues .

Phosphomycin disodium stands out among its peers for its unique mechanism of action, broad-spectrum efficacy, and extensive tissue penetration, making it a critical tool in the fight against bacterial infections.

Propiedades

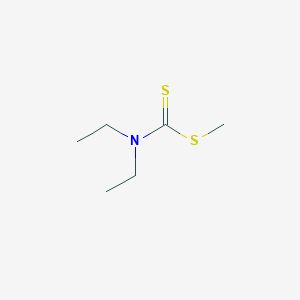

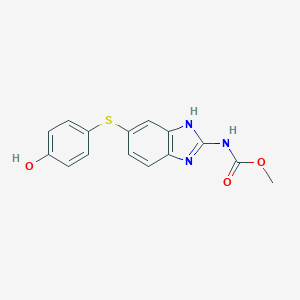

IUPAC Name |

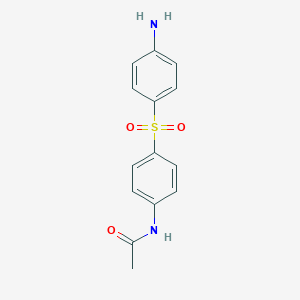

disodium;(3-methyloxiran-2-yl)-dioxido-oxo-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQJIKUVJMTDG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Na2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26016-99-9 | |

| Record name | Disodium (1R,2S)-(1,2-epoxypropyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fosfomycin sodium exert its antibacterial activity?

A1: this compound acts as a bactericidal agent by inhibiting the first committed step in bacterial cell wall biosynthesis. It irreversibly binds to UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme responsible for the formation of UDP-N-acetylmuramic acid (UDP-MurNAc). [, , ] This disruption in the peptidoglycan synthesis pathway leads to bacterial cell death. []

Q2: Are there studies exploring the downstream effects of this compound on bacterial cells following MurA inhibition?

A2: While the primary target of this compound is well-established, further research exploring the downstream effects on bacterial cell morphology, metabolism, and potential adaptive resistance mechanisms would be valuable.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C3H5NaO4P, and its molecular weight is 182.04 g/mol. [, , , ]

Q4: Are there studies utilizing spectroscopic techniques to characterize this compound?

A4: Yes, infrared spectrophotometry has been employed to identify this compound for injection, confirming the consistency of its infrared spectrum with the standard. [] Additionally, quantitative 31P-NMR spectroscopy has been successfully used to determine the content of fosfomycin and its impurity A in pharmaceutical products containing this compound or calcium. This method utilizes coaxial inserts with trimethyl phosphate as an external standard and demonstrates high accuracy and precision. []

Q5: How stable is this compound in solution with other pharmaceutical compounds?

A5: Studies investigating the compatibility of this compound with Vitamin B6 and Vitamin C under normal atmospheric temperatures have shown varying results. While this compound remained stable when mixed with Vitamin B6, its content, pH, and appearance changed when mixed with Vitamin C, indicating incompatibility. []

Q6: What factors can impact the stability of this compound formulations?

A6: Further research is needed to determine the long-term stability of this compound under different storage conditions (temperature, humidity, light exposure) and in various pharmaceutical formulations.

Q7: Does this compound exhibit any catalytic properties?

A7: There is no evidence in the provided literature to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around its ability to irreversibly inhibit the MurA enzyme.

Q8: Have computational chemistry methods been used to study this compound?

A8: While the provided literature doesn't detail the use of computational methods for studying this compound directly, such approaches could be valuable for exploring its interactions with MurA, potential resistance mechanisms, and the design of novel derivatives with improved properties.

Q9: How do structural modifications of the fosfomycin molecule impact its antibacterial activity?

A9: Investigating the impact of structural modifications on fosfomycin's activity is crucial for developing more potent and selective analogs. While the provided literature doesn't delve into specific SAR studies, research exploring this aspect would be beneficial.

Q10: What are the challenges in formulating stable and effective this compound preparations?

A10: Understanding the factors influencing this compound's stability in various formulations and developing strategies to overcome these challenges, such as the use of suitable excipients, appropriate packaging, and optimized manufacturing processes, are critical research areas.

Q11: Is there information available regarding the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: While the provided literature doesn't explicitly address SHE regulations, adhering to appropriate guidelines during research, development, manufacturing, and disposal of this compound is crucial.

Q12: What is the pharmacokinetic profile of this compound in different patient populations?

A12: Research has investigated the pharmacokinetics of this compound in both adults and children. Studies in children aged 3 to 15 years old administered this compound intravenously at 25 mg/kg or 50 mg/kg showed a clear dose response in blood concentration levels. [] Studies in adult women treated with 2 g of this compound either by intravenous injection or 1-hour infusion also demonstrated predictable pharmacokinetics. [] Further research is needed to understand how patient-specific factors, such as age, renal function, and co-morbidities, influence its pharmacokinetic behavior.

Q13: How do different routes of administration impact the pharmacokinetics of this compound?

A13: Studies have explored both intravenous and intratympanic administration of this compound. [, ] Research comparing the pharmacokinetic profiles and efficacy across different routes of administration would be valuable for optimizing treatment strategies.

Q14: What is the relationship between this compound concentrations in serum and bile?

A14: A study on patients with biliary drainage found a mean serum level of 145.43 µg/mL at 1 hour after 2 g this compound infusion, while bile levels reached 31.49 µg/mL at 2 hours. [] Understanding this relationship is important for treating bile duct infections.

Q15: What is the clinical efficacy of this compound in treating obstetrical and gynecological infections?

A17: Clinical studies have investigated the efficacy of this compound in treating various obstetrical and gynecological infections, including intrapelvic infections, uterine infections, and adnexitis. [, , ] Results suggest that it is a well-tolerated and effective treatment option, but further large-scale clinical trials are needed to confirm these findings.

Q16: What mechanisms contribute to fosfomycin resistance in bacteria?

A16: Understanding the mechanisms of fosfomycin resistance is crucial for combating the emergence of resistant strains. Potential mechanisms include mutations in the MurA enzyme, reduced permeability of the bacterial cell wall to fosfomycin, and enzymatic inactivation of the drug.

Q17: Is there evidence of cross-resistance between fosfomycin and other antibiotic classes?

A17: Investigating potential cross-resistance patterns between fosfomycin and other commonly used antibiotics is crucial for guiding appropriate treatment strategies and minimizing the emergence of multidrug-resistant bacteria.

Q18: Are there ongoing efforts to develop novel drug delivery systems for this compound?

A18: Research exploring targeted drug delivery strategies could improve the efficacy and reduce the potential side effects of this compound therapy. For instance, incorporating this compound into nanoparticles or liposomes could enhance its delivery to specific infection sites.

Q19: Are there specific biomarkers that can predict the efficacy of this compound treatment?

A19: Identifying biomarkers associated with fosfomycin susceptibility or resistance could personalize treatment strategies and improve patient outcomes. Additionally, developing rapid diagnostic tools for detecting fosfomycin resistance in clinical settings would be highly beneficial.

Q20: What analytical methods are commonly employed for quantifying this compound in biological samples?

A23: Besides the previously mentioned 31P-NMR and infrared spectrophotometry, high-performance liquid chromatography (HPLC) with various detection methods, such as evaporative light scattering detection (ELSD), can be employed for quantifying fosfomycin and its metabolites in biological matrices. [, ] These techniques allow for sensitive and specific measurement of drug concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)